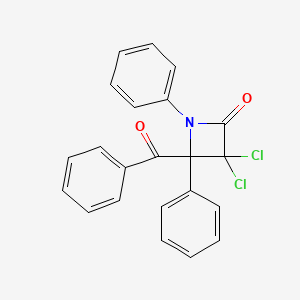
2-Azetidinone, 4-benzoyl-3,3-dichloro-1,4-diphenyl-
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-Azetidinone, 4-benzoyl-3,3-dichloro-1,4-diphenyl- is a chemical compound with the molecular formula C22H15Cl2NO2 and a molecular weight of 396.266 g/mol . This compound is part of the azetidinone family, which is known for its four-membered lactam ring structure. The presence of benzoyl, dichloro, and diphenyl groups in its structure makes it a unique and interesting compound for various chemical and biological studies.
Analyse Des Réactions Chimiques
2-Azetidinone, 4-benzoyl-3,3-dichloro-1,4-diphenyl- undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized under specific conditions to form different oxidation products.
Reduction: Reduction reactions can lead to the formation of less oxidized derivatives.
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various nucleophiles for substitution reactions. The major products formed depend on the specific reaction conditions and reagents used.
Applications De Recherche Scientifique
2-Azetidinone, 4-benzoyl-3,3-dichloro-1,4-diphenyl- has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: The compound’s unique structure makes it a candidate for studying enzyme interactions and protein binding.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate or active ingredient.
Mécanisme D'action
The mechanism of action of 2-Azetidinone, 4-benzoyl-3,3-dichloro-1,4-diphenyl- involves its interaction with specific molecular targets. The compound’s structure allows it to bind to certain enzymes or receptors, potentially inhibiting or activating their functions. The exact pathways and molecular targets are still under investigation, but its unique structure suggests it could interact with various biological molecules .
Comparaison Avec Des Composés Similaires
2-Azetidinone, 4-benzoyl-3,3-dichloro-1,4-diphenyl- can be compared with other azetidinone derivatives, such as:
2-Azetidinone, 3,3-dichloro-1,4-diphenyl-: Similar in structure but lacks the benzoyl group, which may affect its reactivity and applications.
3,4-Dimethyl-2-azetidinone: A simpler azetidinone derivative with different substituents, leading to different chemical properties and applications.
The presence of the benzoyl group in 2-Azetidinone, 4-benzoyl-3,3-dichloro-1,4-diphenyl- makes it unique and potentially more versatile in various chemical reactions and applications.
Propriétés
Numéro CAS |
577994-51-5 |
|---|---|
Formule moléculaire |
C22H15Cl2NO2 |
Poids moléculaire |
396.3 g/mol |
Nom IUPAC |
4-benzoyl-3,3-dichloro-1,4-diphenylazetidin-2-one |
InChI |
InChI=1S/C22H15Cl2NO2/c23-22(24)20(27)25(18-14-8-3-9-15-18)21(22,17-12-6-2-7-13-17)19(26)16-10-4-1-5-11-16/h1-15H |
Clé InChI |
MDGFNLMNJAJRQL-UHFFFAOYSA-N |
SMILES canonique |
C1=CC=C(C=C1)C(=O)C2(C(C(=O)N2C3=CC=CC=C3)(Cl)Cl)C4=CC=CC=C4 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![S-[2,5-Bis(hydroxymethoxy)phenyl]-L-cysteine](/img/structure/B14214245.png)
![4-[6-(2-Cyanophenyl)hex-3-ene-1,5-diyn-1-yl]benzoic acid](/img/structure/B14214248.png)

![1H-Indole-2-carboxamide, 5-chloro-3-[(3,5-dimethylphenyl)thio]-](/img/structure/B14214261.png)
![Acetic acid;10-[2-fluoro-4-(2-trimethylsilylethynyl)phenoxy]decan-1-ol](/img/structure/B14214269.png)
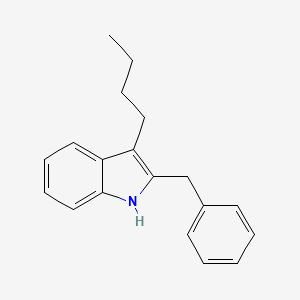

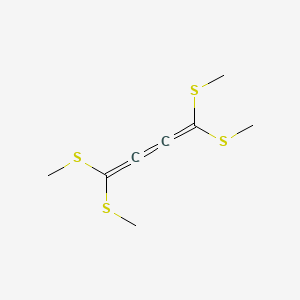
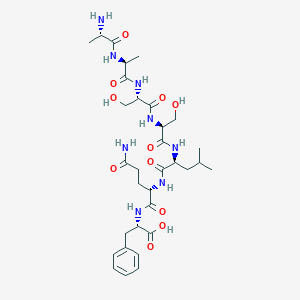
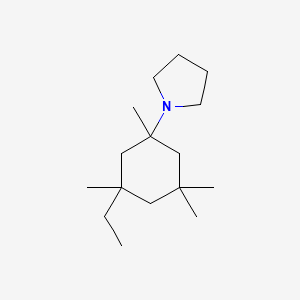
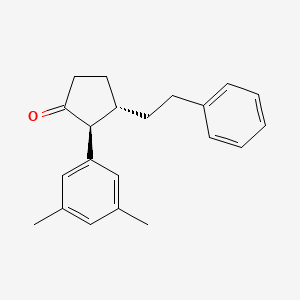
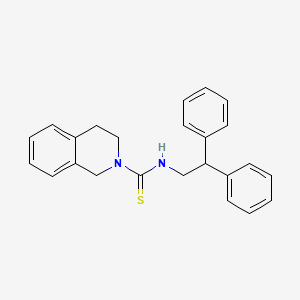
![N-[(2S)-1-amino-1-oxopentan-2-yl]-2-sulfanylbenzamide](/img/structure/B14214329.png)

